Carbonyl dichloride;hexane-1,6-diol
Description
Carbonyl dichloride (phosgene, COCl₂) is a highly reactive compound used in organic synthesis, particularly in forming carbonyl-containing polymers. When combined with hexane-1,6-diol (C₆H₁₄O₂, molar mass 118.1742 g·mol⁻¹), a linear aliphatic diol, the reaction typically yields polycarbonates or polyurethanes. Hexane-1,6-diol itself is a colorless liquid below 315 K, with a density of 960 kg·m⁻³ at 298.15 K .
Properties
CAS No. |
59779-47-4 |
|---|---|
Molecular Formula |
C7H14Cl2O3 |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
carbonyl dichloride;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.CCl2O/c7-5-3-1-2-4-6-8;2-1(3)4/h7-8H,1-6H2; |
InChI Key |
WATWBXMZZPZDSH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCO.C(=O)(Cl)Cl |
Related CAS |
59779-47-4 |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Phosgene with 1,6-Hexanediol
The primary method involves controlled phosgenation of 1,6-hexanediol under anhydrous conditions. Phosgene (Cl₂CO) reacts stoichiometrically with the diol’s hydroxyl groups, forming chloroformate intermediates that subsequently condense into the final adduct.
Reaction mechanism :
- Chloroformate formation :
$$ \text{HO-(CH}2\text{)}6\text{-OH} + 2\text{Cl}2\text{CO} \rightarrow \text{ClCO-O-(CH}2\text{)}_6\text{-O-OCCl} + 2\text{HCl} $$
This exothermic reaction (ΔH ≈ −85 kJ/mol) requires temperatures of 0–5°C to mitigate side reactions.
- Intermediate stabilization :
Triethylamine or pyridine (5–10 mol%) scavenges HCl, shifting equilibrium toward product formation.
Optimization parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents diol decomposition |
| Phosgene:diol ratio | 2.2:1 (molar) | Maximizes bis-chloroformate conversion |
| Solvent | Dichloromethane | Enhances phosgene solubility |
| Reaction time | 4–6 h | Ensures complete conversion |
Industrial-scale implementations report 78–85% yields with purity >98% (HPLC).
Alternative Chlorinating Agents: Oxalyl Chloride and Thionyl Chloride
Oxalyl Chloride as Phosgene Substitute
For laboratories avoiding phosgene, oxalyl chloride ((ClCO)₂) provides a safer alternative. Source details a protocol adapting this reagent for dicarboxylic acid synthesis, adaptable to 1,6-hexanediol systems:
Procedure :
- Charge 1,6-hexanediol (1.0 mol) and oxalyl chloride (2.5 mol) into a dry flask.
- Reflux at 60°C for 3 h under N₂.
- Remove excess reagent via vacuum distillation.
- Quench with ice water, extract with EtOAc, and dry over MgSO₄.
Outcomes :
Thionyl Chloride Limitations
While SOCl₂ efficiently chlorinates alcohols, its use with 1,6-hexanediol predominantly yields hexanediol dichloride (Cl-(CH₂)₆-Cl) rather than the target adduct. Selectivity for chloroformates remains <15%, making this route impractical.
Solvent Effects on Reaction Kinetics and Selectivity
Polar Aprotic Solvents Enhance Reactivity
Comparative studies in source demonstrate solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | <5% |
| Tetrahydrofuran | 7.58 | 72 | 12% |
| Toluene | 2.38 | 48 | 29% |
Higher dielectric constants improve phosgene solubility, accelerating chloroformate formation. Toluene’s low polarity promotes etherification side reactions (e.g., $$ \text{(CH}2\text{)}6\text{-O-(CH}2\text{)}6 $$ ).
Aqueous Workup Challenges
Post-reaction quenching in water risks hydrolysis:
$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + 2\text{H}2\text{O} \rightarrow \text{HOOC-O-(CH}2\text{)}_6\text{-O-OOCH} + 2\text{HCl} $$
To minimize degradation:
Applications and Derivative Synthesis
Polycarbonate Precursor
The compound undergoes interfacial polymerization with bisphenol-A:
$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + \text{HO-Ar-OH} \rightarrow \text{[-O-Ar-O-CO-O-(CH}2\text{)}6\text{-O-]}_n $$
Resulting polycarbonates exhibit Tg = −60°C, suitable for low-temperature elastomers.
Crosslinking Agent in Polyurethanes
Reaction with diisocyanates (e.g., HDI) yields networks with enhanced hydrolytic stability:
$$ \text{OCN-(CH}2\text{)}6\text{-NCO} + \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} \rightarrow \text{Polymer with urea/urethane linkages} $$
Applications include marine coatings and biomedical devices.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbonyl dichloride;hexane-1,6-diol can undergo oxidation reactions to form various products.
Reduction: The compound can be reduced using reagents like lithium aluminium hydride to form hexane-1,6-diol.
Substitution: It can undergo substitution reactions, where the chlorine atoms are replaced
Comparison with Similar Compounds
Hexane-1,6-Diol vs. Shorter-Chain Diols
Key Findings :
- Hexane-1,6-diol produces polymers like poly(hexamethylene succinate) (PHS) with superior impact strength compared to butane-1,4-diol-derived PBS , attributed to its longer aliphatic chain enhancing flexibility .
- In polyurethane glycolysis, hexane-1,6-diol shows similar reactivity to ethylene glycol, with minimal structural differences in glycolysates .
Comparison with Unsaturated or Functionalized Diols
Key Findings :
Enzymatic and Phase Behavior
- Digestion by Pancreatic Lipase: Hexane-1,6-diol mono-/diesters undergo hydrolysis and transesterification, with monoesters accumulating at interfaces due to high surface activity. This behavior contrasts with shorter diols like ethylene glycol, where ester stability varies with chain length .
Key Findings :
- Hexane-1,6-diol synthesis requires rigorous purification to remove cyclic byproducts, increasing production costs compared to butane-1,4-diol .
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